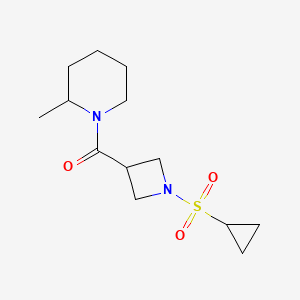
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone, also known as CSP3, is a novel compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. CSP3 is a small molecule that belongs to the class of azetidine compounds, which have been found to have various biological activities.
Scientific Research Applications
Synthesis and Structural Studies
The design and synthesis of compounds containing the azetidinone scaffold, such as "(1-(Cyclopropylsulfonyl)azetidin-3-yl)(2-methylpiperidin-1-yl)methanone," have shown significant interest due to their biological and pharmacological potential. The structural motif of azetidinones, characterized by a four-membered ring, has been explored for its versatility in medicinal chemistry. Specifically, the incorporation of sulfonamide rings and their derivatives into heterocyclic motifs has been highlighted for the creation of naturally occurring alkaloid-like structures with enhanced biological activity (Jagannadham et al., 2019).
Catalytic Applications
Enantiopure derivatives related to "this compound" have been developed and evaluated for catalytic asymmetric addition to aldehydes, showcasing the potential of azetidinones in asymmetric synthesis. These studies reveal that the unique structure of azetidinones, particularly when functionalized with specific substituents, can significantly influence enantioselectivities in synthetic organic chemistry, enabling the precise construction of complex molecules (Wang et al., 2008).
Chemical Transformations
Research into the chemical transformations involving cyclopropylsulfones, which are related to the cyclopropylsulfonyl moiety in "this compound," has provided insights into the reactivity and potential applications of these compounds. Studies have focused on understanding the mechanisms underlying the formation of cyclopropylsulfones from precursor compounds, offering a basis for developing novel synthetic routes and applications in organic synthesis (Jeffery & Stirling, 1993).
properties
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-10-4-2-3-7-15(10)13(16)11-8-14(9-11)19(17,18)12-5-6-12/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILGSGCCOAKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
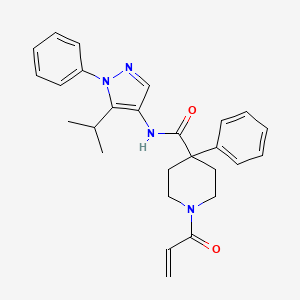
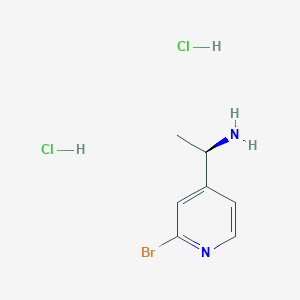
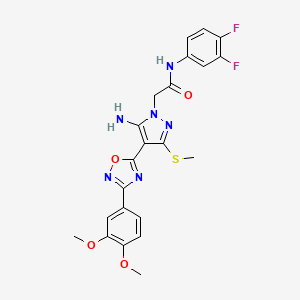

![4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2717235.png)
![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2717240.png)

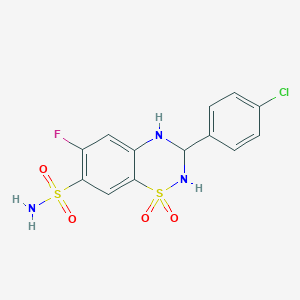
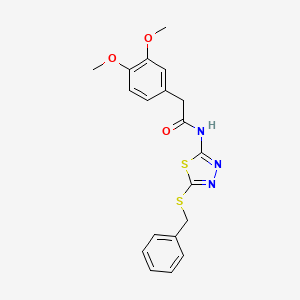

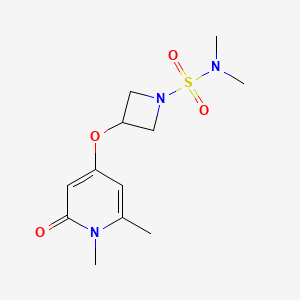
![5-methyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2717249.png)